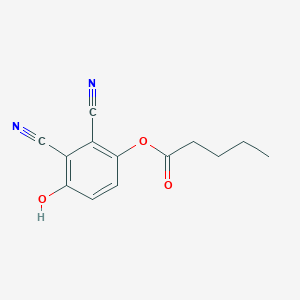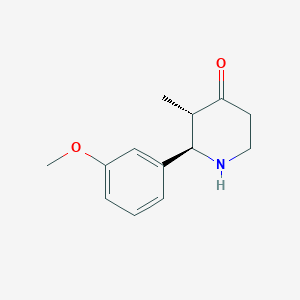
7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs) These compounds are known for their complex ring structures and are often studied for their chemical properties and potential applications in various fields
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol typically involves multi-step organic reactions. One common approach is the indirect method, which includes the reduction of pyrene to tetrahydropyrene, followed by specific substitutions to introduce the fluorine and hydroxyl groups . The reaction conditions often involve the use of strong reducing agents and specific catalysts to achieve the desired substitutions.
Industrial Production Methods
Industrial production of such compounds may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize the efficiency of the desired reactions.
化学反应分析
Types of Reactions
7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine or hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
科学研究应用
7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Researchers investigate its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound is studied for its potential therapeutic properties and its role in drug development.
Industry: It is used in the development of materials with specific electronic or photophysical properties.
作用机制
The mechanism by which 7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
相似化合物的比较
Similar Compounds
Benzo(a)pyrene: A well-known PAH without the fluorine and hydroxyl substitutions.
2,3-Dihydrobenzo(a)pyrene: Similar structure but lacks the fluorine atom.
7-Fluorobenzo(a)pyrene: Contains the fluorine atom but lacks the hydroxyl groups.
Uniqueness
7-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol is unique due to the combination of the fluorine atom and hydroxyl groups, which confer distinct chemical properties and potential applications. This combination allows for specific interactions with biological molecules and unique reactivity in chemical reactions.
属性
CAS 编号 |
83768-95-0 |
|---|---|
分子式 |
C20H13FO2 |
分子量 |
304.3 g/mol |
IUPAC 名称 |
7-fluoro-2,3-dihydrobenzo[h]pyrene-2,3-diol |
InChI |
InChI=1S/C20H13FO2/c21-16-3-1-2-12-13-6-4-11-9-17(22)20(23)14-7-5-10(8-15(12)16)18(13)19(11)14/h1-9,17,20,22-23H |
InChI 键 |
TWZRWHPNFZODTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC(C4O)O)C(=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14415235.png)

![2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol](/img/structure/B14415242.png)
![5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene](/img/structure/B14415247.png)

![3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile](/img/structure/B14415257.png)

![Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-](/img/structure/B14415274.png)
diphenyl-lambda~5~-phosphane](/img/structure/B14415286.png)



